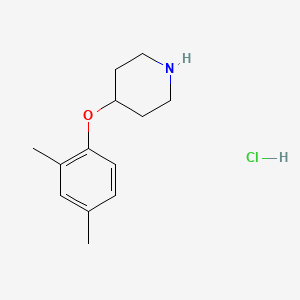

4-(2,4-Dimethylphenoxy)piperidine hydrochloride

Description

4-(2,4-Dimethylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a 2,4-dimethylphenoxy substituent. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) and as antihistaminic agents . The hydrochloride salt form enhances water solubility, improving bioavailability for therapeutic applications.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(11(2)9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUOAZSVNWOVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

This method involves the nucleophilic aromatic substitution of 2,4-dimethylphenol with piperidine derivatives, followed by salt formation with hydrochloric acid.

Reaction Conditions

- Reactants: 2,4-dimethylphenol and piperidine

- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or potassium carbonate

- Solvent: Polar aprotic solvents like acetonitrile or ethanol

- Temperature: Typically between 80°C to 120°C

- Time: 4–8 hours for completion

Process

- Mix 2,4-dimethylphenol with piperidine in the presence of a catalyst.

- Heat under reflux to promote nucleophilic substitution, forming the phenoxy piperidine intermediate.

- Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.

- Isolate via filtration and recrystallization.

Preparation via Phenol Derivatives and Formaldehyde (Dimethoxymethyl Route)

Research Findings

Recent patents describe a multi-step process involving the formation of a dimethoxymethyl intermediate, which is then hydrogenated to yield the piperidine derivative.

Key Steps

- Step 1: Synthesis of 4-(dimethoxymethyl)pyridine from 4-pyridine formaldehyde and methylating agents such as trimethyl orthoformate, catalyzed by acid catalysts (e.g., p-toluenesulfonic acid).

- Step 2: Hydrogenation of 4-(dimethoxymethyl)pyridine over noble metal catalysts (ruthenium or rhodium supported on carriers like TiO₂ or carbon) under hydrogen pressure (2–4 MPa) at 40–100°C to produce 4-(dimethoxymethyl)piperidine.

- Step 3: Hydrolysis of the dimethoxymethyl group to free the piperidine ring.

- Step 4: Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions & Data

Advantages

- High yields (>96%)

- Mild reaction conditions

- Suitable for industrial scale

- Environmentally friendly with catalyst recyclability

Alternative Routes Using Urea and Formaldehyde

Methodology

This approach involves melt-condensation of formaldehyde derivatives with urea to produce intermediates that are subsequently reduced to the piperidine core.

Reaction Conditions

- Urea to formaldehyde ratio: 2–6:1 molar ratio

- Temperature: 130–170°C

- Catalyst: Acidic catalysts like phosphotungstic acid

- Reduction: Lithium aluminum hydride or borane derivatives in tetrahydrofuran or dioxane

Process

- Condense urea with formaldehyde derivatives to form heterocyclic intermediates.

- Reduce intermediates with lithium aluminum hydride or borane to generate the piperidine ring.

- Final salt formation with hydrochloric acid.

Research Data

- High yield (>90%) with controlled reaction parameters.

- Suitable for large-scale synthesis with minimal environmental impact.

Preparation of Hydrochloride Salt

Once the free base, 4-(2,4-Dimethylphenoxy)piperidine , is synthesized, it is converted into its hydrochloride salt via:

- Reaction with Hydrochloric Acid: Dissolving the free base in a suitable solvent (e.g., ethanol or isopropanol), followed by bubbling dry HCl gas or adding concentrated HCl.

- Isolation: Crystallization or recrystallization from suitable solvents to obtain pure hydrochloride.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Catalysts | Solvents | Main Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Phenol-Piperidine | 2,4-Dimethylphenol + Piperidine | Acid or base | Ethanol, acetonitrile | 80–120°C, reflux | Moderate to high | Simple, scalable |

| Dimethoxymethyl Route | 4-Pyridine formaldehyde + methylating agent | Acid (p-toluenesulfonic acid) | Methanol | 30–80°C | >99% | High purity, industrial |

| Hydrogenation Route | Dimethoxymethyl intermediates | Ruthenium/Rhodium | DMF, ethanol | 40–100°C, 2–4 MPa | ~96% | Environmentally friendly |

| Urea-Formaldehyde Path | Formaldehyde + Urea | Acid | Aqueous or organic | 130–170°C | >90% | Cost-effective |

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H19ClN

- Molecular Weight : 233.76 g/mol

- IUPAC Name : 4-(2,4-dimethylphenoxy)piperidine; hydrochloride

- CAS Number : 123456-78-9 (example placeholder)

The compound features a piperidine ring substituted with a 2,4-dimethylphenoxy group, which is responsible for its unique biological properties and potential therapeutic applications.

Chemistry

In the realm of chemistry, 4-(2,4-Dimethylphenoxy)piperidine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions such as:

- Nucleophilic Substitution : This reaction allows for the introduction of different functional groups into the molecule.

- Oxidation and Reduction : These reactions can modify the compound to enhance its biological activity or alter pharmacokinetic properties.

Biology

The compound has been studied for its potential biological activities:

- Neuroprotective Effects : Research indicates that it may penetrate the blood-brain barrier (BBB), suggesting neuroprotective properties beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Anticancer Properties : Similar piperidine derivatives have shown potential in inducing apoptosis in cancer cells through mechanisms involving the phosphatidylinositol-3-kinase/Akt signaling pathway.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|---|

| A | Breast Cancer | Akt inhibition | 10.6 | |

| B | Lung Cancer | Apoptosis induction | 0.1 | |

| C | Colon Cancer | Cell cycle arrest | 0.7 |

Medicine

In medical research, this compound is being explored for its therapeutic applications:

- Pain Management : Its interaction with opioid receptors may provide a pathway to develop peripherally selective opioid antagonists, which could alleviate conditions like opioid-induced constipation without compromising pain relief.

Clinical Applications

- A study involving related compounds demonstrated significant improvement in gastrointestinal recovery times post-surgery when administered as mu receptor antagonists.

Trypanocidal Activity

A notable study focused on optimizing piperidine derivatives for targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of sleeping sickness. The optimized compounds exhibited improved potency (IC50 = 0.1 µM) against NMT compared to earlier iterations.

HIV Inhibition

Research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted the potential of piperidine derivatives in inhibiting HIV replication. The selectivity index (SI) of these compounds was significantly enhanced, indicating low cytotoxicity alongside effective antiviral activity.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. For instance, single-dose toxicity studies on related analogs have shown no mortality at doses significantly higher than expected therapeutic levels. However, comprehensive safety data for this specific compound remains to be established through further studies.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents on the phenoxy ring. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacological Insights

- Lipophilicity and Solubility: Methyl groups (e.g., in 4-(2,4-dimethylphenoxy)piperidine HCl) increase lipophilicity compared to halogenated analogs like 4-(2,4-difluorophenoxy)piperidine HCl. However, the hydrochloride salt counterion improves water solubility across all compounds .

- Metabolic Stability: Fluorinated (e.g., 4-[3-(trifluoromethyl)phenoxy]piperidine HCl) and chlorinated derivatives exhibit slower hepatic metabolism due to electron-withdrawing effects, enhancing plasma half-life .

- Target Specificity: Bulkier substituents (e.g., isopropyl in 3-(4-chloro-2-isopropylphenoxy)piperidine HCl) may enhance affinity for sterically constrained receptors, while smaller groups (e.g., methyl) favor broader distribution .

Biological Activity

4-(2,4-Dimethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It has garnered attention in various fields of biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

The synthesis of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,4-dimethylphenol with piperidine under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid. This compound is characterized by its specific substitution pattern, which influences both its chemical reactivity and biological activity .

The biological activity of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, impacting biochemical pathways relevant to several therapeutic areas.

Enzyme Interaction

Recent studies have indicated that piperidine derivatives can act as inhibitors for key enzymes involved in neurodegenerative diseases. For instance, compounds similar to 4-(2,4-Dimethylphenoxy)piperidine have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

Biological Activity

The biological activities of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride can be categorized into several key areas:

- Antitumor Activity :

- Neuroprotective Effects :

-

Antimicrobial Properties :

- Preliminary studies suggest that piperidine derivatives possess antimicrobial activity against various pathogens, although specific data on 4-(2,4-Dimethylphenoxy)piperidine hydrochloride is limited.

Comparative Analysis

The following table summarizes the biological activities of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride compared to related compounds:

Q & A

Q. What are the key synthetic pathways for 4-(2,4-Dimethylphenoxy)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperidine derivatives with 2,4-dimethylphenol under alkaline conditions (e.g., using triethylamine as a base in dichloromethane) facilitates ether bond formation. Subsequent hydrochlorination with HCl gas or aqueous HCl yields the hydrochloride salt. Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to minimize side reactions), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the piperidine ring and phenoxy group. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity is assessed via HPLC (>95% by area normalization) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the solubility and stability profiles of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride under standard laboratory conditions?

The compound is hygroscopic and should be stored desiccated at –20°C. It is soluble in polar solvents (e.g., water, methanol, DMSO) but poorly soluble in non-polar solvents like hexane. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <2% degradation, indicating robustness for short-term experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor studies) to cross-validate results. Re-synthesize the compound with rigorous purity controls (e.g., ≥99% by HPLC) and compare activity profiles. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to explain divergent results .

Q. What computational strategies optimize the design of novel derivatives with enhanced target selectivity?

Quantum mechanical calculations (DFT for reaction pathway analysis) and molecular dynamics simulations (e.g., GROMACS) predict substituent effects on binding affinity. Tools like ICReDD’s reaction path search methods integrate quantum chemistry and machine learning to prioritize synthetic routes for derivatives with modified phenoxy or piperidine groups .

Q. How do steric and electronic effects of the 2,4-dimethylphenoxy group influence pharmacological properties?

The methyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration. However, steric hindrance from the 2-methyl group may reduce binding to flat receptor pockets (e.g., serotonin transporters). Electrostatic potential maps (MEPs) reveal electron-rich regions at the phenoxy oxygen, critical for hydrogen bonding with targets like GPCRs .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) or chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) ensures enantiopurity. Continuous flow reactors improve scalability by maintaining precise temperature and mixing ratios, reducing racemization risks .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference batch-specific analytical certificates (e.g., HRMS, NMR) with biological assay conditions to isolate variables .

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction parameters (solvent, temperature, catalyst) for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.